Cas no 50273-33-1 (2-Amino-N-phenylthiophene-3-carboxamide)

2-Amino-N-phenylthiophene-3-carboxamide 化学的及び物理的性質
名前と識別子
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- 2-amino-N-phenylthiophene-3-carboxamide
- Oprea1_733534
- (2-amino(3-thienyl))-N-benzamide
- BBL017016
- STK438928
- R4994
- ST45074674
- 2-Amino-N-phenylthiophene-3-carboxamide
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- MDL: MFCD01860093
- インチ: 1S/C11H10N2OS/c12-10-9(6-7-15-10)11(14)13-8-4-2-1-3-5-8/h1-7H,12H2,(H,13,14)
- InChIKey: DVCRVYBBYYJJST-UHFFFAOYSA-N
- ほほえんだ: S1C=CC(=C1N)C(NC1C=CC=CC=1)=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 229
- トポロジー分子極性表面積: 83.4
2-Amino-N-phenylthiophene-3-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 029292-1g |
2-Amino-N-phenylthiophene-3-carboxamide |
50273-33-1 | 1g |
$338.00 | 2023-09-06 | ||
TRC | A293515-100mg |
2-Amino-N-phenylthiophene-3-carboxamide |
50273-33-1 | 100mg |
$ 185.00 | 2022-06-08 | ||
Ambeed | A985352-1g |
2-Amino-N-phenylthiophene-3-carboxamide |
50273-33-1 | 97% | 1g |
$356.0 | 2024-04-19 | |
abcr | AB380236-5g |
2-Amino-N-phenylthiophene-3-carboxamide; . |
50273-33-1 | 5g |
€1037.00 | 2024-07-24 | ||
A2B Chem LLC | AJ01535-500mg |
2-Amino-n-phenylthiophene-3-carboxamide |
50273-33-1 | >95% | 500mg |
$523.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1736868-1g |
2-Amino-n-phenylthiophene-3-carboxamide |
50273-33-1 | 98% | 1g |
¥2990.00 | 2024-05-11 | |
abcr | AB380236-1g |
2-Amino-N-phenylthiophene-3-carboxamide; . |
50273-33-1 | 1g |
€397.00 | 2024-07-24 | ||
abcr | AB380236-1 g |
2-Amino-N-phenylthiophene-3-carboxamide |
50273-33-1 | 1g |
€406.00 | 2023-04-25 | ||
TRC | A293515-250mg |
2-Amino-N-phenylthiophene-3-carboxamide |
50273-33-1 | 250mg |
$ 380.00 | 2022-06-08 | ||
Matrix Scientific | 029292-500mg |
2-Amino-N-phenylthiophene-3-carboxamide |
50273-33-1 | 500mg |
$289.00 | 2023-09-06 |
2-Amino-N-phenylthiophene-3-carboxamide 関連文献
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Joice Thomas,Sampad Jana,Mahendra Sonawane,Bert Fiey,Jan Balzarini,Sandra Liekens,Wim Dehaen Org. Biomol. Chem. 2017 15 3892
2-Amino-N-phenylthiophene-3-carboxamideに関する追加情報
Recent Advances in the Study of 2-Amino-N-phenylthiophene-3-carboxamide (CAS: 50273-33-1)
2-Amino-N-phenylthiophene-3-carboxamide (CAS: 50273-33-1) is a thiophene-based compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have focused on its synthesis, structural modifications, and biological activities, particularly in the context of kinase inhibition and anticancer properties. This research brief aims to summarize the latest findings related to this compound, highlighting its molecular mechanisms, pharmacological effects, and potential clinical applications.
One of the key areas of interest in recent research is the role of 2-Amino-N-phenylthiophene-3-carboxamide as a kinase inhibitor. Kinases are critical regulators of cellular signaling pathways, and their dysregulation is often associated with cancer and other diseases. Studies have demonstrated that this compound exhibits selective inhibition against specific kinase targets, such as c-Met and VEGFR2, which are implicated in tumor growth and angiogenesis. The compound's ability to disrupt these pathways suggests its potential as a lead molecule for the development of novel anticancer therapies.
In addition to its kinase inhibitory activity, recent investigations have explored the compound's pharmacokinetic properties and toxicity profiles. Preclinical studies have shown that 2-Amino-N-phenylthiophene-3-carboxamide possesses favorable bioavailability and metabolic stability, making it a promising candidate for further drug development. However, challenges such as off-target effects and potential drug-drug interactions remain to be addressed in subsequent research phases.
Another noteworthy aspect of recent research is the structural optimization of 2-Amino-N-phenylthiophene-3-carboxamide to enhance its efficacy and reduce side effects. Computational modeling and structure-activity relationship (SAR) studies have identified key modifications that improve binding affinity and selectivity for target kinases. These advancements have paved the way for the design of next-generation derivatives with improved therapeutic profiles.
Furthermore, the compound's potential applications extend beyond oncology. Emerging evidence suggests that 2-Amino-N-phenylthiophene-3-carboxamide may also exhibit anti-inflammatory and neuroprotective effects, opening new avenues for its use in treating neurodegenerative and autoimmune disorders. Ongoing studies are investigating these possibilities, with preliminary results indicating promising outcomes in animal models.
In conclusion, 2-Amino-N-phenylthiophene-3-carboxamide (CAS: 50273-33-1) represents a versatile and pharmacologically active scaffold with significant potential in drug discovery. Its dual role as a kinase inhibitor and modulator of other biological pathways underscores its value as a multifunctional therapeutic agent. Future research should focus on advancing its clinical translation, addressing current limitations, and exploring its broader applications in medicine.
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